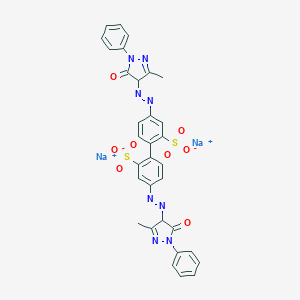![molecular formula C12H19N3O5 B033827 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol CAS No. 102767-27-1](/img/structure/B33827.png)
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol, also known as HNMPD, is a chemical compound that has been widely used in scientific research. It is a derivative of 2-nitro-4-aminophenol and has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has been widely used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. By inhibiting PTP activity, 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol involves its ability to inhibit the activity of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating their activity. 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol binds to the active site of PTPs and inhibits their activity, leading to the modulation of various cellular processes.
Biochemische Und Physiologische Effekte
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to modulate the immune response by regulating the activity of immune cells. Additionally, 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has several advantages for lab experiments. It is a potent inhibitor of PTPs and has been shown to be effective at low concentrations. Additionally, it has been well-characterized and has been used in various scientific research applications. However, there are also limitations to using 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol in lab experiments. It has been shown to have cytotoxic effects at high concentrations, and its effects may vary depending on the type of cells being studied.
Zukünftige Richtungen
There are several future directions for research on 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. One area of research is the development of more potent and selective PTP inhibitors based on the structure of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. Finally, 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol may have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol involves the reaction between 2-nitro-4-aminophenol and ethylene oxide in the presence of sodium hydroxide. The resulting product is then reacted with methylamine and formaldehyde to yield 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. This synthesis method has been well-established and has been used in various scientific research applications.
Eigenschaften
CAS-Nummer |
102767-27-1 |
|---|---|
Produktname |
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol |
Molekularformel |
C12H19N3O5 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
3-[4-[2-hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol |
InChI |
InChI=1S/C12H19N3O5/c1-14(4-5-16)9-2-3-11(12(6-9)15(19)20)13-7-10(18)8-17/h2-3,6,10,13,16-18H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
ICMWDHODFTWYFK-UHFFFAOYSA-N |
SMILES |
CN(CCO)C1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-] |
Kanonische SMILES |
CN(CCO)C1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



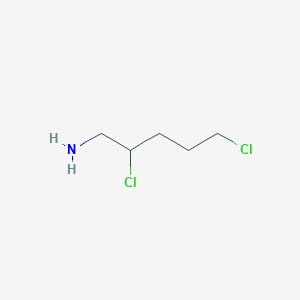
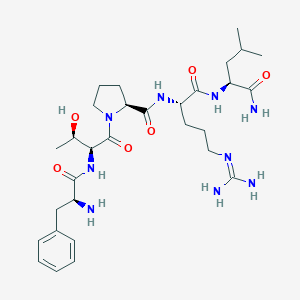
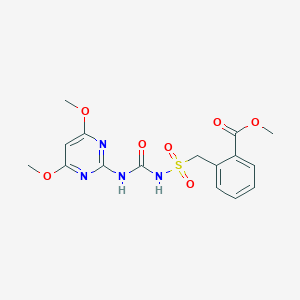
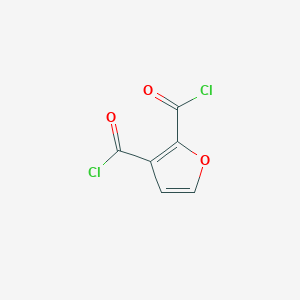
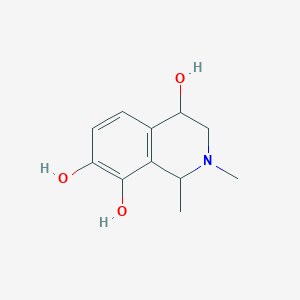
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
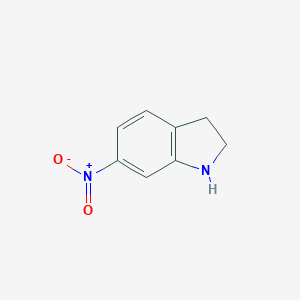

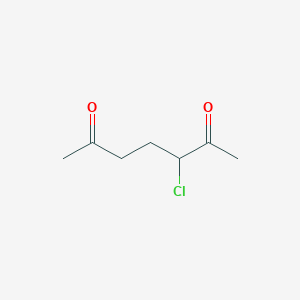
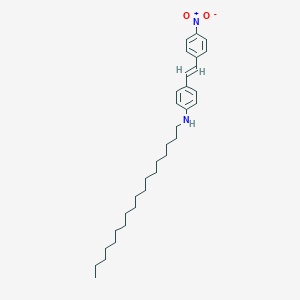
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
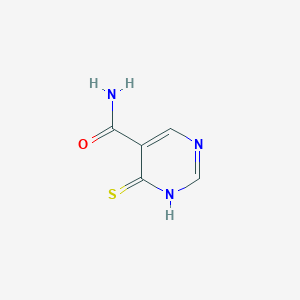
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
